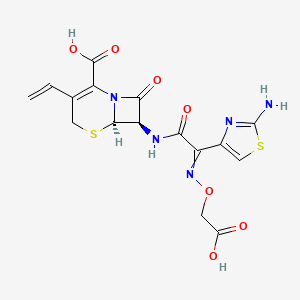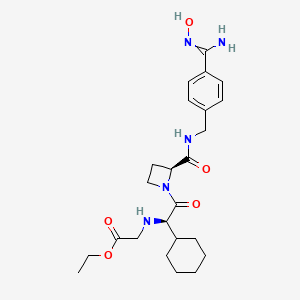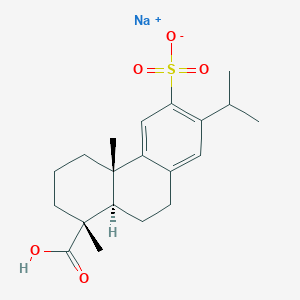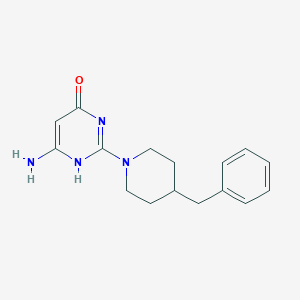![molecular formula C8H13NO2 B7825054 (1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7825054.png)
(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Übersicht
Beschreibung
(1S,2R,3S,4R)-3-Aminobicyclo[221]heptane-2-carboxylic acid is a unique bicyclic amino acid Its structure consists of a bicyclo[221]heptane framework, which is a seven-membered ring system with two bridgehead carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The initial step often involves a Diels-Alder reaction to form the bicyclic framework.
Functional Group Transformation:
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amides, alcohols, aldehydes, and nitro compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its rigid bicyclic structure imparts unique stereochemical properties to the compounds derived from it.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its structural similarity to natural amino acids. It can also serve as a probe to investigate the mechanisms of enzyme catalysis.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or receptor agonists/antagonists, offering possibilities for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its unique structure can impart desirable mechanical and chemical characteristics to the final products.
Wirkmechanismus
The mechanism by which (1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the amino group, making it less versatile in chemical reactions.
3-Aminobicyclo[2.2.1]heptane: Lacks the carboxylic acid group, limiting its applications in bioconjugation and medicinal chemistry.
Norbornane derivatives: Share the bicyclic framework but differ in functional groups, leading to different chemical and biological properties.
Uniqueness
(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a rigid bicyclic structure and the presence of both amino and carboxylic acid functional groups. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6+,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYLGUSANAWARQ-WNJXEPBRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2E,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-4a,5,5a,6-tetrahydro-4H-tetracene-1,3,12-trione](/img/structure/B7825005.png)


![4-[4-(4-Hydroxyphenyl)hexa-2,4-dien-3-yl]phenol](/img/structure/B7825018.png)



![(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan](/img/structure/B7825039.png)



